N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide
Brand Name: Vulcanchem
CAS No.: 919996-46-6
VCID: VC16947205
InChI: InChI=1S/C17H20N2O2/c20-17(18-21)14-19(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,21H,11-14H2,(H,18,20)
SMILES:
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide

CAS No.: 919996-46-6

Cat. No.: VC16947205

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide - 919996-46-6

Specification

CAS No. 919996-46-6
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name 2-[benzyl(2-phenylethyl)amino]-N-hydroxyacetamide
Standard InChI InChI=1S/C17H20N2O2/c20-17(18-21)14-19(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,21H,11-14H2,(H,18,20)
Standard InChI Key KYZMETPZMRVDAQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC(=O)NO

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-[benzyl(2-phenylethyl)amino]-N-hydroxyacetamide, reflecting its branched alkyl-aryl substitution pattern. Its molecular formula (C₁₇H₂₀N₂O₂) corresponds to a molecular weight of 284.35 g/mol, as computed by PubChem . The structure comprises:

  • A glycinamide core (NH₂–CH₂–CONHOH)

  • N~2~-benzyl (C₆H₅–CH₂–) and N~2~-(2-phenylethyl) (C₆H₅–CH₂–CH₂–) substituents

  • A hydroxylamine group (–NHOH) at the C-terminal

Structural Depictions and Conformational Analysis

The 2D structure (Figure 1) highlights the planar amide bond and steric hindrance from the bulky N-substituents. PubChem’s 3D conformer model reveals a twisted geometry due to the benzyl and phenylethyl groups adopting gauche configurations relative to the acetamide backbone .

Table 1: Key Identifiers of N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide

PropertyValue
CAS Registry Number919996-46-6
SMILESC1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC(=O)NO
InChIKeyKYZMETPZMRVDAQ-UHFFFAOYSA-N
Exact Mass284.1525 g/mol
Monoisotopic Mass284.1525 g/mol

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis is reported for this compound, analogous hydroxamic acids are typically prepared via:

  • Acylation of hydroxylamine: Reacting hydroxylamine with activated glycine derivatives (e.g., glycine ethyl ester) followed by N-alkylation .

  • Wittig rearrangement strategies: As demonstrated in related oxazoline systems, lithium amide bases (e.g., Schlosser’s base) could facilitate -rearrangements to install aryl groups .

For example, the MDPI study on 2-(2-benzyloxy)aryloxazolines utilized methanesulfonyl chloride and triethylamine to cyclize hydroxy amides into oxazolines, a method potentially adaptable to this compound’s synthesis .

Stability and Reactivity

The hydroxylamine group (–NHOH) confers redox activity, enabling metal chelation or participation in radical reactions. The benzyl and phenylethyl groups may sterically shield the amide bond, reducing hydrolysis rates compared to simpler hydroxamic acids .

Physicochemical Properties

Solubility and Partitioning

Predicted LogP values (PubChem) suggest moderate lipophilicity (~2.5), indicating preferential solubility in organic solvents like dichloromethane or ethyl acetate. The hydroxylamine group enhances water solubility relative to purely aromatic analogs.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and hydroxylamine O–H (~3200 cm⁻¹) .

  • NMR: ¹H NMR would show split signals for the diastereotopic benzyl and phenylethyl protons, with coupling patterns indicative of restricted rotation .

Research Applications and Future Directions

Medicinal Chemistry

  • Anticancer agents: Hydroxamic acids are explored for HDAC inhibition. Structural modifications to enhance blood-brain barrier penetration could be fruitful.

  • Antimicrobials: Chelation of bacterial metalloenzymes (e.g., urease) is a plausible mechanism.

Organic Synthesis

The compound’s steric profile makes it a candidate for asymmetric catalysis or as a ligand in transition metal complexes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator